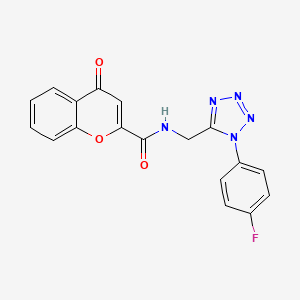

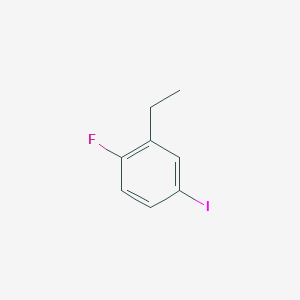

2-Ethyl-1-fluoro-4-iodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-1-fluoro-4-iodobenzene is a chemical compound that belongs to the class of halogenated aromatic hydrocarbons. It is a highly reactive compound that has been extensively used in scientific research for various applications.

Applications De Recherche Scientifique

- Application : It serves as a building block for the synthesis of ^18F-labeled radiotracers. These radiotracers are used to visualize and quantify biological processes in vivo, aiding in cancer diagnosis, neuroimaging, and drug development .

- Application : 2-Ethyl-1-fluoro-4-iodobenzene participates in C-C and C-N bond-forming reactions. Researchers use it as a substrate to create complex molecules, such as pharmaceutical intermediates and functional materials .

- Application : Scientists explore its use in designing new materials with enhanced properties, such as luminescent materials, liquid crystals, and organic semiconductors. Its iodine substituent can influence electronic properties and self-assembly behavior.

- Application : Researchers utilize 2-Ethyl-1-fluoro-4-iodobenzene as a starting material for synthesizing pharmaceuticals. Its specific substitution pattern allows for targeted modifications to create bioactive compounds.

- Application : The compound is employed in the synthesis of tetrasubstituted alkenes. Researchers achieve this through stereo- and regioselective stannyllithiation of diarylacetylenes, leading to diverse alkene structures .

- Application : 2-Ethyl-1-fluoro-4-iodobenzene contributes to the toolbox of fluorinated building blocks. Researchers use it to introduce fluorine atoms into molecules, enhancing their lipophilicity, metabolic stability, and binding affinity .

Radiochemistry and PET Imaging

Transition Metal-Mediated Cross-Coupling Reactions

Materials Science and Functional Materials

Pharmaceutical Synthesis

Organic Synthesis and Alkene Formation

Fluorinated Building Blocks

Propriétés

IUPAC Name |

2-ethyl-1-fluoro-4-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FI/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBPMNUUDWPXMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1-fluoro-4-iodobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2718463.png)

![1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2718476.png)

![4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2718479.png)

![2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2718480.png)

![4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine](/img/structure/B2718483.png)